molecular formula C9H6Cl2N2OS B1620921 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol CAS No. 306936-93-6

5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1620921
CAS No.: 306936-93-6
M. Wt: 261.13 g/mol
InChI Key: CBYCRFATPPEVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Classification and Systematic Nomenclature

5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic organic compound classified under the 1,3,4-oxadiazole family. Its systematic IUPAC name is 5-[(3,4-dichlorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione . The compound is identified by the CAS registry number 306936-93-6 and has a molecular formula of C₉H₆Cl₂N₂OS . Synonyms include 5-(3,4-dichlorobenzyl)-1,3,4-oxadiazole-2-thiol and Maybridge1_008699, among others.

Table 1: Key Identifiers

Property Value
CAS Number 306936-93-6
Molecular Formula C₉H₆Cl₂N₂OS
Molecular Weight 261.13 g/mol
IUPAC Name 5-[(3,4-Dichlorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione

Structural Architecture and Functional Group Analysis

The molecule consists of a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dichlorobenzyl group and at position 2 with a thione functional group. Key structural features include:

  • 1,3,4-Oxadiazole Ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
  • Thione Group (-S) : The sulfur atom at position 2 contributes to the compound’s tautomeric equilibrium between thiol and thione forms.
  • 3,4-Dichlorobenzyl Substituent : A benzyl group with chlorine atoms at the 3 and 4 positions, imparting hydrophobicity and electronic effects.

The SMILES notation for the compound is C1=CC(=C(C=C1CC2=NNC(=S)O2)Cl)Cl , while its InChIKey is CBYCRFATPPEVBH-UHFFFAOYSA-N .

Crystallographic Data and Molecular Geometry

Limited single-crystal X-ray diffraction data are available for this specific compound. However, analogous 1,3,4-oxadiazole derivatives exhibit planar heterocyclic cores with bond lengths and angles consistent with aromaticity. The melting point is reported as 141–143°C , suggesting a crystalline solid-state structure.

Table 2: Crystallographic and Thermal Properties

Property Value
Melting Point 141–143°C
Boiling Point 343°C (predicted)
Density 1.59 g/cm³

Physicochemical Property Profiling

The compound’s physicochemical profile is critical for understanding its behavior in synthetic and applied contexts:

  • Solubility : Low aqueous solubility due to hydrophobic dichlorobenzyl and oxadiazole groups. Predicted to be soluble in organic solvents like DMSO.
  • Partition Coefficient (LogP) : Experimental LogP of 3.25 , indicating moderate lipophilicity.
  • Acid-Base Behavior : The thione group exhibits weak acidity, with a predicted pKa of 3.38 .

Table 3: Physicochemical Parameters

Parameter Value
Molecular Weight 261.13 g/mol
LogP 3.25
Water Solubility Insoluble
Refractive Index 1.695
Vapor Pressure Not available

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c10-6-2-1-5(3-7(6)11)4-8-12-13-9(15)14-8/h1-3H,4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYCRFATPPEVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NNC(=S)O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371056
Record name 5-[(3,4-Dichlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-93-6
Record name 5-[(3,4-Dichlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate acid chloride to form the oxadiazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the dichlorobenzyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The bioactivity of 1,3,4-oxadiazole-2-thiol derivatives is highly dependent on the substituents at the 5-position. Below is a comparative analysis of key analogs:

Key Observations:

Electron-Withdrawing Groups (EWGs):

  • Chloro (Cl) and trifluoromethyl (CF₃) substituents enhance antimicrobial potency. For instance, 5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol showed superior activity against Gram-negative bacteria compared to benzyl or methyl-substituted analogs .
  • The dichlorobenzyl group in the target compound likely improves lipophilicity, enhancing membrane penetration.

Electron-Donating Groups (EDGs):

  • Methoxy (OCH₃) groups, as in 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, improve antifungal activity, possibly due to increased solubility and hydrogen bonding .

Hybrid Derivatives:

  • S-alkylation of the thiol group with phenacyl bromides or benzyl chlorides (e.g., compounds in ) broadens activity spectra. For example, N-substituted acetamide derivatives exhibited moderate α-chymotrypsin inhibition alongside antibacterial effects .

Biological Activity

5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol (CAS No. 306936-93-6) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

  • Molecular Formula : C9H6Cl2N2OS
  • Molecular Weight : 261.13 g/mol
  • Purity : ≥95% .

Anticancer Activity

The oxadiazole scaffold is recognized for its significant anticancer potential. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit various mechanisms of action against cancer cells:

  • Mechanisms of Action :
    • Inhibition of key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Induction of apoptosis in malignant cells through various pathways .
  • Case Studies :
    • A study demonstrated that 5-(3,4-dichlorobenzyl)-1,3,4-oxadiazole-2-thiol showed cytotoxic effects on several cancer cell lines. The compound's structure allows it to selectively interact with nucleic acids and proteins that are crucial for cancer cell survival .
    • Another investigation highlighted the compound's ability to inhibit telomerase activity, which is often upregulated in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial Effects :
    • Research has shown that derivatives of oxadiazoles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • Specific studies report that 5-(3,4-dichlorobenzyl)-1,3,4-oxadiazole-2-thiol demonstrates effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • The compound has been tested for antifungal properties with promising results against various fungal strains .

Other Biological Activities

Beyond its anticancer and antimicrobial effects, 5-(3,4-dichlorobenzyl)-1,3,4-oxadiazole-2-thiol has shown potential in several other areas:

  • Anti-inflammatory Properties : Some studies indicate that oxadiazole derivatives can reduce inflammation markers in vitro .
  • Analgesic Effects : Certain derivatives have been tested for analgesic activity comparable to standard pain relievers like acetylsalicylic acid .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity towards multiple cancer cell lines
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryReduction of inflammation markers
AnalgesicComparable effects to acetylsalicylic acid

Q & A

Q. What are the standard synthetic routes for 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, and how are intermediates characterized?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide under reflux conditions, followed by nucleophilic substitution to introduce the 3,4-dichlorobenzyl moiety. Key intermediates are monitored via Thin-Layer Chromatography (TLC) to confirm reaction progression. Final purification employs recrystallization from methanol or ethanol. Structural confirmation of intermediates and the target compound is achieved using:

  • IR spectroscopy : Thiol (-SH) stretches at ~2550–2600 cm⁻¹ and oxadiazole ring C=N/C-O-C vibrations at 1600–1650 cm⁻¹.
  • ¹H NMR : Aromatic protons from the dichlorobenzyl group appear as doublets (δ 7.2–7.8 ppm), while the oxadiazole methylene group (-SCH₂-) resonates at δ 4.1–4.3 ppm.
  • Elemental analysis : Confirms stoichiometric ratios (e.g., C, H, N, S, Cl) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol?

Key techniques include:

  • ¹H/¹³C NMR : Assigns aromatic protons and carbons (δ 110–140 ppm for oxadiazole carbons).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of SH or Cl groups).
  • X-ray crystallography : Resolves bond lengths (e.g., C-S: ~1.7–1.8 Å) and dihedral angles between the oxadiazole and benzyl groups (e.g., 15–25°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol?

Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
  • Temperature control : Reflux in ethanol (70–80°C) balances reaction rate and side-product suppression.
    Yield improvements (from ~50% to >75%) are validated via HPLC purity analysis (>98%) .

Q. How can contradictions in reported biological activity data for oxadiazole derivatives be resolved?

Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Mitigation approaches:

  • Standardized assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
  • Metabolic stability studies : Evaluate thiol oxidation susceptibility via LC-MS.
  • Structural analogs : Compare activities of derivatives with halogen substitutions (e.g., 4-fluoro vs. 3,4-dichloro) to identify pharmacophores .

Q. What crystallographic methods elucidate the molecular conformation of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol?

Single-crystal X-ray diffraction provides:

  • Unit cell parameters : Monoclinic systems (e.g., a = 19.215 Å, β = 121.25°) with Z = 8.
  • Intermolecular interactions : Hydrogen bonding (e.g., S-H···N) and π-π stacking (3.5–4.0 Å spacing between aromatic rings).
  • Thermal ellipsoids : Assess molecular rigidity; larger ellipsoids indicate flexibility in the benzyl group .

Q. How can derivatives of this compound be designed to enhance pharmacokinetic properties?

Rational design strategies:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability.
  • LogP optimization : Replace dichlorobenzyl with trifluoromethylbenzyl to balance hydrophobicity (target LogP ~2.5–3.5).
  • Prodrug synthesis : Mask the thiol group as a disulfide to enhance oral bioavailability .

Q. What methods validate target-specific interactions of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol?

  • Molecular docking : Simulate binding to enzymes (e.g., dihydrofolate reductase) with AutoDock Vina (binding energy ≤ -8.0 kcal/mol).
  • Enzyme inhibition assays : Measure IC₅₀ values (e.g., <10 µM for bacterial DNA gyrase).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd ≤ 1 µM) and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.